Somatostatin 1-28

GPCR pharmacology somatostatin receptors binding affinity

Somatostatin 1-28 (SS-28) is the endogenous 28-amino acid somatostatin receptor agonist essential for SSTR5-mediated signaling studies. Unlike SS-14 or synthetic analogs (octreotide, lanreotide), SS-28 exhibits 2.25–10-fold higher SSTR5 affinity and binds all five SSTR subtypes (IC50 0.1–0.99 nM). Its 2.7-fold longer plasma half-life enables sustained in vivo inhibition. Validated for GLP-1 secretion, insulin/glucagon differential regulation, and neuroendocrine tumor receptor profiling. Choose SS-28 when SSTR5 selectivity, pan-receptor engagement, or extended duration of action is required.

Molecular Formula C137H207N41O39S3
Molecular Weight 3148.6 g/mol
Cat. No. B013108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin 1-28
SynonymsSomatostatin 28
Somatostatin-28
Molecular FormulaC137H207N41O39S3
Molecular Weight3148.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
InChIInChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1
InChIKeyGGYTXJNZMFRSLX-DFTNLTQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin 1-28: A 28-Amino Acid Endogenous Peptide Hormone with Distinct Pharmacological Profile


Somatostatin 1-28 (SS-28), also known as SRIF-28, is a naturally occurring 28-amino acid cyclic peptide hormone derived from the post-translational cleavage of prosomatostatin . It functions as an endogenous agonist for the five somatostatin receptor subtypes (SSTR1–5), which are G protein-coupled receptors mediating inhibitory effects on hormone secretion and cellular proliferation [1]. The peptide contains an intramolecular disulfide bridge (Cys17–Cys28) that is essential for its biological conformation and receptor binding . SS-28 exists alongside the smaller 14-amino acid form, Somatostatin-14 (SS-14), with their relative distribution varying in a tissue-dependent manner: SS-14 predominates in the central nervous system and pancreas, whereas SS-28 is more abundant in the gastrointestinal tract [2].

Why Somatostatin 1-28 Cannot Be Substituted with Somatostatin-14 or Synthetic Analogs in Preclinical Research


Somatostatin 1-28 is not functionally interchangeable with Somatostatin-14 or synthetic somatostatin analogs (SSAs) such as octreotide, lanreotide, or pasireotide. These compounds exhibit distinct receptor subtype selectivity profiles, divergent metabolic stability, and variable tissue-specific activities [1]. Specifically, SS-28 possesses a unique receptor binding fingerprint characterized by preferential affinity for SSTR5 (IC50 0.05–0.4 nM) and broader high-affinity binding across all five SSTR subtypes, whereas first-generation SSAs like octreotide and lanreotide are highly SSTR2-selective with minimal to no affinity for SSTR1, SSTR3, or SSTR4 [2]. Furthermore, SS-28 demonstrates a significantly prolonged duration of action and altered target selectivity compared to SS-14, resulting from its slower metabolic clearance [3]. The evidence presented below quantifies these differential features, underscoring why researchers must select SS-28 specifically for studies requiring SSTR5-mediated signaling, prolonged in vivo effects, or tissue-specific functional outcomes that cannot be replicated by shorter analogs.

Quantitative Comparative Evidence for Somatostatin 1-28: Receptor Binding, Pharmacokinetics, and Functional Selectivity


Somatostatin 1-28 vs. Somatostatin-14: Receptor Subtype 5 (SSTR5) Binding Affinity

Somatostatin 1-28 (SS-28) demonstrates approximately 2.25-fold to 10-fold higher affinity for the SSTR5 receptor subtype compared to Somatostatin-14 (SS-14) [1]. The lower IC50 range for SS-28 (0.05–0.4 nM) versus SS-14 (0.2–0.9 nM) indicates that SS-28 is the preferred endogenous ligand for this receptor subtype, which is consistent with the established pharmacology that SSTR5 is SS-28-selective [2].

GPCR pharmacology somatostatin receptors binding affinity

Somatostatin 1-28 vs. Somatostatin-14: Metabolic Stability and Plasma Half-Life in Dogs

Somatostatin 1-28 exhibits a significantly longer plasma half-life and slower metabolic clearance rate (MCR) compared to Somatostatin-14 in canine models [1]. The calculated half-life for SS-28 was 3.64 ± 0.98 min, which is approximately 2.7-fold longer than the 1.34 ± 0.07 min half-life observed for SS-14 under identical infusion conditions. Consequently, achieving comparable near-physiologic plasma increments requires a 4- to 6-fold lower molar dose of SS-28 [1].

Pharmacokinetics peptide stability metabolic clearance

Somatostatin 1-28 vs. Somatostatin-14: Duration of Growth Hormone (GH) Inhibition in Rats

In a direct head-to-head in vivo comparison in freely moving, chronically cannulated rats, subcutaneous administration of 100 μg Somatostatin 1-28 resulted in a significantly prolonged duration of growth hormone (GH) suppression compared to an equal dose of Somatostatin-14 [1]. SS-14 suppressed spontaneous GH surges for only 30 min, whereas SS-28 maintained marked GH inhibition for 90 min [1].

Growth hormone pituitary in vivo pharmacology

Somatostatin 1-28 vs. Somatostatin-14: Differential Functional Selectivity for Insulin vs. Glucagon Inhibition In Vivo

Somatostatin 1-28 exhibits a marked functional selectivity for inhibiting insulin secretion over glucagon secretion when compared to Somatostatin-14. In an arginine-stimulated in vivo model, SS-28 was 380 times more potent than SS-14 at inhibiting insulin release, whereas its relative potency for inhibiting glucagon release was only 3-fold greater [1]. This differential activity is corroborated by in vitro findings demonstrating that SS-28 and SS-25 preferentially inhibit insulin release, while SS-14 is more effective at inhibiting glucagon release [2].

Pancreatic hormones insulin glucagon functional selectivity

Somatostatin 1-28 vs. Octreotide: Broad-Spectrum High-Affinity Receptor Binding Profile

Somatostatin 1-28 binds with high affinity (sub-nanomolar IC50) to all five human SSTR subtypes, whereas the first-generation synthetic analog octreotide is highly selective for SSTR2 (IC50 0.24 nM) and SSTR5 (IC50 5.03 nM), with no appreciable affinity for SSTR1 or SSTR4 (IC50 > 1000 nM) [1]. A separate dataset reports octreotide IC50 values of 280 nM for SSTR1, 0.38 nM for SSTR2, 7.10 nM for SSTR3, and 6.30 nM for SSTR5 [2]. In contrast, SS-28 exhibits IC50 values of 0.99 nM (SSTR1), 0.19 nM (SSTR2), 0.22 nM (SSTR3), and 0.10 nM (SSTR5) [1].

SSTR subtype profiling GPCR binding synthetic analog comparison

Somatostatin 1-28 vs. Somatostatin-14: GLP-1 Secretion Inhibition Potency via SSTR5

Somatostatin 1-28 is approximately 580-fold more potent than Somatostatin-14 at inhibiting gastrin-releasing peptide-stimulated GLP-1 secretion in fetal rat intestinal cell cultures [1]. The EC50 for SS-28 was 0.01 nM, compared to 5.8 nM for SS-14 [1]. This enhanced potency is mediated specifically through SSTR5 activation, as demonstrated by the comparable efficacy of the SSTR5-selective analog BIM-23268 and the inactivity of SSTR2- and SSTR3-selective analogs [1].

GLP-1 incretin intestinal hormone SSTR5

Optimal Research and Preclinical Application Scenarios for Somatostatin 1-28 Based on Comparative Evidence


Investigating SSTR5-Mediated Signaling Pathways in Enteroendocrine and Pituitary Cells

Researchers investigating somatostatin receptor subtype 5 (SSTR5) function should use Somatostatin 1-28 as the cognate ligand. Evidence demonstrates that SSTR5 is SS-28-selective [1], with SS-28 exhibiting 2.25- to 10-fold higher affinity for this subtype compared to SS-14 [2]. Applications include studying GLP-1 secretion regulation (where SS-28 is 580-fold more potent than SS-14, EC50 0.01 nM vs. 5.8 nM) [3], and characterizing SSTR5-mediated growth hormone suppression in pituitary somatotrophs. SS-14 and SSTR2-preferring analogs (e.g., octreotide) are not suitable surrogates for SSTR5-dependent studies.

In Vivo Studies Requiring Prolonged Somatostatin Tone Without Continuous Infusion

For in vivo experimental designs that require sustained inhibition of hormone secretion but cannot accommodate continuous intravenous infusion, Somatostatin 1-28 is the superior choice. In rat models, a single subcutaneous dose of SS-28 (100 μg) suppressed GH secretion for 90 minutes—three times longer than the 30-minute duration achieved with an equal dose of SS-14 [4]. Additionally, SS-28 has a 2.7-fold longer plasma half-life (3.64 vs. 1.34 min) and a 5.6-fold slower metabolic clearance rate in dogs [5]. This extended duration of action enables simpler experimental protocols and reduces the total peptide mass required to achieve physiological plasma concentrations.

Pancreatic Islet Research: Differential Regulation of Insulin vs. Glucagon Secretion

Studies examining the paracrine and endocrine regulation of pancreatic alpha-cell (glucagon) versus beta-cell (insulin) function require Somatostatin 1-28 due to its unique functional selectivity profile. In vivo, SS-28 is 380-fold more potent than SS-14 at inhibiting arginine-stimulated insulin secretion, but only 3-fold more potent at inhibiting glucagon secretion [6]. In vitro experiments confirm that SS-28 and SS-25 preferentially inhibit insulin release, whereas SS-14 preferentially inhibits glucagon release [7]. This differential pharmacology cannot be recapitulated with SS-14 or pan-somatostatin synthetic analogs, making SS-28 essential for mechanistic dissection of islet hormone regulation.

Multi-SSTR Profiling and Broad-Spectrum Somatostatin Receptor Activation Studies

When research objectives require simultaneous, high-affinity engagement of all five somatostatin receptor subtypes (SSTR1–5) to mimic endogenous somatostatin signaling, Somatostatin 1-28 is the required ligand. SS-28 binds with sub-nanomolar affinity to SSTR2 (0.19 nM), SSTR3 (0.22 nM), and SSTR5 (0.10 nM), and with high nanomolar affinity to SSTR1 (0.99 nM) [8]. In contrast, first-generation synthetic analogs like octreotide exhibit no appreciable affinity for SSTR1 (>1000 nM) and 50-fold lower affinity for SSTR5 (5.03 nM) [8]. This broad receptor coverage is critical for studies in tissues expressing heterogeneous SSTR populations, such as neuroendocrine tumors, where biased signaling from SSTR2-selective analogs would yield incomplete pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Somatostatin 1-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.